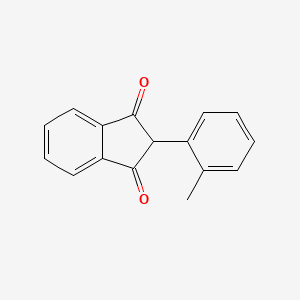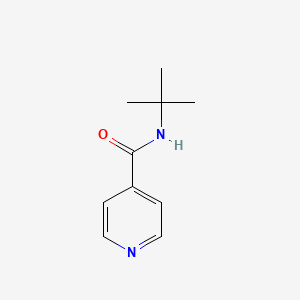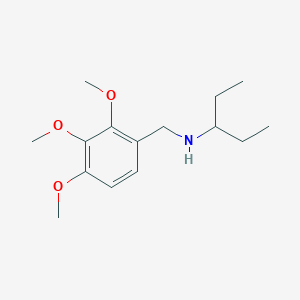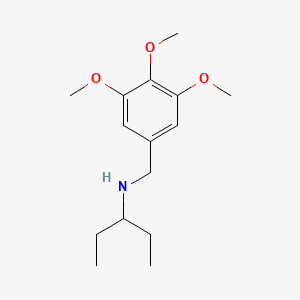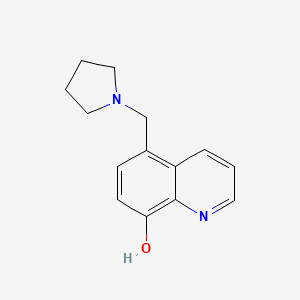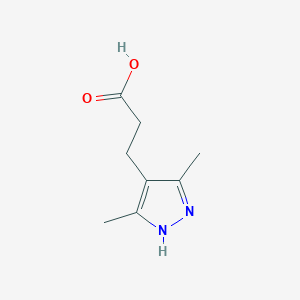![molecular formula C19H30N6O2 B1269709 Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate CAS No. 19359-16-1](/img/structure/B1269709.png)
Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate
Overview
Description
Synthesis Analysis
The synthesis of N-Mesityl-3-oxobutanamide and its derivatives typically involves condensation reactions where mesityl-containing compounds are reacted with suitable precursors to form the oxobutanamide structure. One method includes the reaction of mesityl isocyanide with photolysed hexa-tert-butylcyclotrisilane, leading to the formation of disilacyclobutanediimines, highlighting the versatility of mesityl-based compounds in synthesis (Weidenbruch et al., 1991).
Molecular Structure Analysis
Structural characterization of N-Mesityl-3-oxobutanamide and related compounds often employs techniques such as X-ray diffraction, revealing details about the molecular conformation, bonding patterns, and crystal packing. For instance, studies have shown that compounds with the mesityl group can adopt specific spatial arrangements due to steric interactions, influencing the overall molecular geometry and reactivity (Calderazzo et al., 1992).
Chemical Reactions and Properties
N-Mesityl-3-oxobutanamide participates in a variety of chemical reactions, leveraging the reactivity of both the mesityl and oxobutanamide portions of the molecule. This includes cycloaddition reactions, where the compound can act as a precursor for the synthesis of complex heterocyclic structures, demonstrating the compound's utility in constructing biologically relevant molecules (Qi et al., 2014).
Scientific Research Applications
Crystal Structure and Spectroscopic Characterization
- N-Mesityl-3-oxobutanamide derivatives have been extensively studied for their crystal structure and spectroscopic properties. For example, the crystal structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, a related compound, has been reported, highlighting its potential for detailed structural analysis in medicinal chemistry (Sarı et al., 2002).
Photochemical Reactions
- Studies on the photochemical reactions of mesityl oxide oxime, a related compound, have shown different reaction patterns in protic and aprotic solvents. This research provides insights into the behavior of N-Mesityl-3-oxobutanamide under various conditions (Sato et al., 1972).
Hydrogen Bonding Studies
- Research into N-aryl-2-chloro-3-oxobutanamides, closely related to N-Mesityl-3-oxobutanamide, has revealed interesting aspects of hydrogen bonding in these compounds, both intra- and intermolecularly (Frohberg et al., 2002).
Quantum Chemical Computational Studies
- Detailed investigations have been conducted on compounds like N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid, which involve N-Mesityl-3-oxobutanamide derivatives. These studies utilize quantum chemistry methods for molecular geometry and vibrational frequency analysis (Sen et al., 2013).
Synthetic Applications
- N-Mesityl-3-oxobutanamide and its derivatives have been used in the synthesis of various compounds. For instance, the synthesis of Bicyclo[3.1.0]hexan-2-ones via manganese(III) oxidation demonstrates the utility of these compounds in organic synthesis (Asahi et al., 2009).
Multicomponent Reactions
- Studies on the multicomponent reactions involving N-aryl-3-oxobutanamides reveal the impact of aryl substituents on the reaction behavior, indicating the versatility of N-Mesityl-3-oxobutanamide in chemical synthesis (Tkachenko et al., 2014).
Nanoparticle Synthesis
- N-Mesityl-3-oxobutanamide has been used in the synthesis of coinage-metal nanoparticles, highlighting its role in nanotechnology and materials science (Bunge et al., 2003).
Mechanism of Action
Target of Action
N-Mesityl-3-oxobutanamide is primarily involved in N-heterocyclic carbene (NHC) catalyzed reactions . The compound acts as a catalyst in these reactions, with its primary targets being α-functionalized aldehydes .
Mode of Action
The compound interacts with its targets through a process known as NHC catalysis . The N-mesityl group in N-Mesityl-3-oxobutanamide renders the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate . This effect is responsible for dramatically enhanced rates of reaction and different outcomes from otherwise identical substrates and conditions .
Biochemical Pathways
The biochemical pathways affected by N-Mesityl-3-oxobutanamide are primarily those involving α-functionalized aldehydes . These include annulations, oxidations, and redox reactions . The compound’s action accelerates these reactions, leading to more rapid formation of the desired products .
Result of Action
The molecular and cellular effects of N-Mesityl-3-oxobutanamide’s action are primarily seen in the acceleration of NHC-catalyzed reactions . By making the initial addition of the NHC to the aldehyde irreversible, the compound speeds up the formation of the Breslow intermediate, leading to faster and more efficient reactions .
Action Environment
The action of N-Mesityl-3-oxobutanamide can be influenced by environmental factors. For instance, the compound has been found to be a contaminant of several pesticides widely used in the past . Information from the recommended tests will assist in determining whether past exposure to N-Mesityl-3-oxobutanamide from pesticide use is a concern .
Future Directions
Biochemical Analysis
Biochemical Properties
N-Mesityl-3-oxobutanamide plays a significant role in biochemical reactions, particularly in N-heterocyclic carbene (NHC)-catalyzed reactions. It interacts with various enzymes, proteins, and other biomolecules, accelerating the formation of the Breslow intermediate in reactions involving α-functionalized aldehydes . This compound enhances the rate of annulations, oxidations, and redox reactions by rendering the initial addition of the NHC to the aldehyde irreversible . The presence of the N-mesityl group is crucial for these interactions, as it significantly increases the reaction rates compared to NHCs lacking ortho-substituted aromatics .
Cellular Effects
N-Mesityl-3-oxobutanamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in redox reactions and annulations, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Mesityl-3-oxobutanamide involves its interaction with N-heterocyclic carbene catalysts. The N-mesityl group enhances the rate of reaction by making the initial addition of the NHC to the aldehyde irreversible . This leads to the rapid formation of the Breslow intermediate, which is a key step in many NHC-catalyzed reactions . The compound’s structure allows it to interact effectively with various biomolecules, facilitating enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Mesityl-3-oxobutanamide have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies . The stability and degradation of N-Mesityl-3-oxobutanamide are important factors to consider when using it in biochemical experiments .
Dosage Effects in Animal Models
The effects of N-Mesityl-3-oxobutanamide vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical reactions without causing significant adverse effects . At higher doses, it can lead to toxic effects, including enzyme inhibition and disruption of cellular metabolism . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
N-Mesityl-3-oxobutanamide is involved in various metabolic pathways, particularly those related to redox reactions and annulations . It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, N-Mesityl-3-oxobutanamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms of N-Mesityl-3-oxobutanamide is crucial for optimizing its use in biochemical experiments .
Subcellular Localization
N-Mesityl-3-oxobutanamide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, making it important to study its subcellular distribution in detail . The compound’s ability to localize to specific cellular compartments may play a role in its biochemical effects and interactions with biomolecules .
properties
| { "Design of the Synthesis Pathway": "The synthesis of N-Mesityl-3-oxobutanamide can be achieved through a multistep reaction involving the condensation of mesitylene with ethyl acetoacetate followed by subsequent hydrolysis and amidation reactions.", "Starting Materials": [ "Mesitylene", "Ethyl acetoacetate", "Sodium hydroxide", "Hydrochloric acid", "Ammonium chloride", "Sodium chloride", "Sodium carbonate", "Acetic acid", "Sodium acetate", "N,N-Dimethylformamide", "Thionyl chloride", "Ammonia" ], "Reaction": [ "Step 1: Condensation of mesitylene with ethyl acetoacetate", "Mesitylene and ethyl acetoacetate are mixed in a 1:1 ratio and heated with a catalytic amount of piperidine. The resulting mixture is stirred at 80-90°C for 6-8 hours to yield the intermediate product, mesityl-3-oxobutanoate.", "Step 2: Hydrolysis of mesityl-3-oxobutanoate", "Mesityl-3-oxobutanoate is hydrolyzed using a solution of sodium hydroxide in water. The reaction mixture is heated under reflux for 2-3 hours and then cooled to room temperature. The resulting mixture is acidified with hydrochloric acid to pH 2-3 and then extracted with ethyl acetate.", "Step 3: Amidation of mesityl-3-oxobutanoic acid", "The extracted ethyl acetate solution is dried over anhydrous sodium sulfate and then evaporated to yield mesityl-3-oxobutanoic acid. This acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia in the presence of N,N-dimethylformamide to yield N-Mesityl-3-oxobutanamide.", "Step 4: Purification of N-Mesityl-3-oxobutanamide", "The crude N-Mesityl-3-oxobutanamide is purified by recrystallization from a mixture of ethanol and water." ] } | |
CAS RN |
19359-16-1 |
Molecular Formula |
C19H30N6O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C19H30N6O2/c1-5-25(6-2)12-8-9-14(4)22-15-13-16(24-19(26)27-7-3)23-18-17(15)20-10-11-21-18/h10-11,13-14H,5-9,12H2,1-4H3,(H2,21,22,23,24,26) |
InChI Key |
RECVXEOVZPVSRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(=O)C)C |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC2=NC=CN=C12)NC(=O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
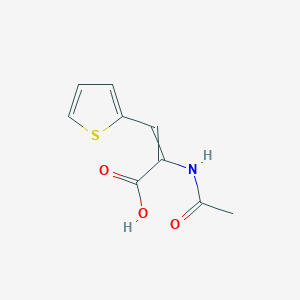
![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)



